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Compound of Interest

Compound Name: Thionicotinic acid

CAS No.: 51087-03-7

Cat. No.: B1583440

Get Quote

Executive Summary: The Isomer & Pharmacophore
Divergence
The core distinction between these two entities lies in positional isomerism (pyridine-3 vs.

pyridine-4) and the warhead moiety (thioamide/thioacid vs. hydrazide).

Isonicotinic Acid Hydrazide (INH): A 4-substituted pyridine.[2] It is a prodrug requiring

oxidative activation by KatG.[3] It is highly potent (bactericidal) and forms a specific adduct

with NAD+ that inhibits InhA.

Thionicotinic Acid Derivatives (TNA/Ethionamide): Typically 2- or 4-substituted thioamides

(structurally related to the 3-substituted thionicotinic acid scaffold). These are prodrugs

activated by the monooxygenase EthA. They are essential for treating MDR-TB but generally

exhibit higher MICs and distinct toxicity profiles compared to INH.

Verdict: INH is superior in potency and therapeutic index for susceptible strains. TNA

derivatives are indispensable alternatives when KatG mutations render INH ineffective, as they

utilize an independent activation pathway (EthA) to hit the same cellular target (InhA).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1583440#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272317/
https://www.benchchem.com/product/b1583440/docs?utm_src=pdf-body#comparative-guide-thionicotinic-acid-scaffolds-vs-isonicotinic-acid-hydrazide
https://www.benchchem.com/product/b1583440/docs?utm_src=pdf-body#comparative-guide-thionicotinic-acid-scaffolds-vs-isonicotinic-acid-hydrazide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical & Pharmacological Architecture
Physicochemical Profile[1][4][5][6][7][8][9][10][11]

Feature
Isonicotinic Acid Hydrazide

(INH)

Thionicotinic Acid (TNA) /

Thioamide Class

IUPAC Name Pyridine-4-carbohydrazide

Pyridine-3-carbothioic acid (or

2-ethylpyridine-4-

carbothioamide for

Ethionamide)

Core Scaffold Isonicotinic (4-position)
Nicotinic (3-position) or

Thioisonicotinic (4-pos)

Functional Group Hydrazide (-CONHNH₂)
Thioacid (-COSH) / Thioamide

(-CSNH₂)

LogP (Lipophilicity) -0.70 (Hydrophilic)
~2.5 (Lipophilic) varies by

derivative

Solubility High (Water soluble)
Low (Requires DMSO/organic

solvents for stock)

pKa
1.8 (Pyridine N), 3.5

(Hydrazine)
~10.9 (Thioamide proton)

Structural Activity Relationship (SAR)
INH (4-Position): The para-substitution allows the isonicotinoyl radical to form a specific

geometry with NAD+ that fits perfectly into the NADH-binding pocket of InhA.

TNA (3-Position): The meta-substitution (thionicotinic) often results in steric clash within the

InhA pocket unless specific side-chains (like the ethyl group in Ethionamide) are present to

anchor the molecule. Pure Thionicotinic acid (3-pos) has significantly lower activity than its

4-pos isomers.

Mechanism of Action: Convergent Inhibition
Both agents are prodrugs that converge on the same target (InhA, the enoyl-ACP reductase

involved in mycolic acid synthesis), but they arrive there via different "gates." This is the
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biological basis for their lack of complete cross-resistance.

The Activation Pathways
INH Pathway: INH diffuses into the bacillus and is oxidized by the catalase-peroxidase KatG.

[3] This generates an isonicotinoyl radical, which attacks NAD+ to form the INH-NAD adduct.

TNA/Thioamide Pathway: These enter via passive diffusion but are ignored by KatG.

Instead, they are recognized by the flavin-monooxygenase EthA (regulated by EthR). EthA

oxidizes the sulfur, creating a sulfinic acid intermediate that releases a radical (likely imidoyl

or acyl), forming an ETH-NAD adduct.

Pathway Visualization (DOT Diagram)
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Caption: Convergent inhibition pathways of INH and TNA derivatives. Note the distinct

activation enzymes (KatG vs. EthA) leading to analogous NAD-adduct inhibitors.

Experimental Performance & Data
In Vitro Potency (MIC Data)
The following data represents typical Minimum Inhibitory Concentrations (MIC) against M.

tuberculosis H37Rv.

Compound MIC (µg/mL) Potency Class
Resistance
Frequency

Isoniazid (INH) 0.02 – 0.2
Highly Potent

(Bactericidal) (High)

Thionicotinic Acid

(Parent)
> 50.0 Inactive / Weak N/A

Ethionamide (TNA

Derivative)
0.5 – 2.0

Moderate

(Bacteriostatic/cidal)

Prothionamide 0.25 – 1.0 Moderate

Key Insight: The parent "Thionicotinic Acid" (3-COOH) is a poor drug due to poor cell wall

penetration and weak binding. The thioamide derivatives (Ethionamide) are the functional

actives.

Cross-Resistance Profile
KatG Mutants (e.g., S315T): Resistant to INH, but Susceptible to TNA/Ethionamide.

InhA Mutants (e.g., promoter -15C->T): Confer Cross-Resistance to both INH and TNA, as

the target itself is overexpressed or altered.

EthA Mutants: Resistant to TNA, but Susceptible to INH.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1583440/docs?utm_src=pdf-body#comparative-guide-thionicotinic-acid-scaffolds-vs-isonicotinic-acid-hydrazide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: Comparative MIC Determination (Resazurin
Microtiter Assay)
Objective: Determine the precise inhibitory concentration of INH vs. TNA derivatives.

Reagents:

Middlebrook 7H9 broth (supplemented with OADC).

Resazurin sodium salt (0.01% w/v).

M. tuberculosis H37Rv culture (mid-log phase, OD600 ~0.6).

Workflow:

Preparation: Dissolve INH in sterile water. Dissolve TNA/Ethionamide in 100% DMSO (due

to lipophilicity).

Dilution: Create serial 2-fold dilutions in 96-well plates.

INH Range: 0.01 µg/mL to 2.0 µg/mL.

TNA Range: 0.1 µg/mL to 20.0 µg/mL.

Inoculation: Add 100 µL of bacterial suspension (diluted 1:20) to each well.

Incubation: Incubate at 37°C for 7 days.

Readout: Add 30 µL Resazurin. Incubate 24h.

Pink: Viable (Reduction of Resazurin to Resorufin).

Blue: Inhibited.[1]

Calculation: The lowest concentration remaining blue is the MIC.

Protocol B: Cross-Resistance Screening
Objective: Distinguish between KatG-based and InhA-based resistance using the two drugs.
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Selection: Plate M.tb on 7H10 agar containing 0.2 µg/mL INH.

Isolation: Pick resistant colonies.

Secondary Screen: Spot these colonies onto two plates:

Plate A: 0.2 µg/mL INH.

Plate B: 5.0 µg/mL Ethionamide (TNA derivative).

Interpretation:

Growth on A + No Growth on B = KatG mutant (Specific INH resistance).

Growth on A + Growth on B = InhA mutant (Target modification/overexpression).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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